Product packaging for 1-(2-Isobutoxy-1-methylethoxy)propan-2-ol(Cat. No.:CAS No. 31334-48-2)

1-(2-Isobutoxy-1-methylethoxy)propan-2-ol

Cat. No.: B12667961
CAS No.: 31334-48-2
M. Wt: 190.28 g/mol
InChI Key: IRMJKQPPTUZTNE-UHFFFAOYSA-N
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Description

1-(2-Isobutoxy-1-methylethoxy)propan-2-ol (CAS 31334-48-2) is a chemical compound belonging to the family of glycol ethers, known for their effectiveness as solvents . With the molecular formula C10H22O3 and a molecular weight of 190.28 g/mol, it is characterized by its role as a versatile coupling agent . Glycol ethers of this type are primarily valued in research and industrial applications for their ability to mix with both water and a number of organic solvents, making them ideal for creating homogeneous formulations from otherwise incompatible ingredients . The main applications of this compound are found in the development and formulation of industrial coatings, cleaning products, and chemical intermediates. Researchers utilize it as a solvent in automotive and architectural coatings, wood stains, and metal finishes, where it contributes to film formation and flow properties . It also serves as a key component in industrial and household cleaners, including degreasers, paint-brush cleaners, and all-purpose cleaners, where it acts as a coupling agent to dissolve oils and other contaminants in aqueous systems . Furthermore, it functions as a chemical intermediate in organic synthesis, particularly in the production of esters through reactions with various acids . From a safety and handling perspective, this chemical should be stored in a cool, well-ventilated place away from strong oxidizing agents . As with similar ether compounds, it may oxidize in air to form unstable peroxides, necessitating careful handling and storage . This product is intended for research use only (RUO) and is strictly for use in laboratory or industrial settings by qualified professionals. It is not intended for personal, household, medicinal, or cosmetic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O3 B12667961 1-(2-Isobutoxy-1-methylethoxy)propan-2-ol CAS No. 31334-48-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

31334-48-2

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

1-[1-(2-methylpropoxy)propan-2-yloxy]propan-2-ol

InChI

InChI=1S/C10H22O3/c1-8(2)5-12-7-10(4)13-6-9(3)11/h8-11H,5-7H2,1-4H3

InChI Key

IRMJKQPPTUZTNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COCC(C)OCC(C)O

Origin of Product

United States

Synthetic Methodologies and Process Chemistry of 1 2 Isobutoxy 1 Methylethoxy Propan 2 Ol

Established Synthetic Pathways

The principal industrial method for producing 1-(2-Isobutoxy-1-methylethoxy)propan-2-ol, a dipropylene glycol ether, is through the carefully controlled addition of propylene (B89431) oxide to an alcohol precursor.

Propylene Oxide Ring-Opening Addition with Butanol Derivatives

The most established and commercially favored synthesis involves the nucleophilic ring-opening of propylene oxide by an alcohol. Specifically for this compound, the synthesis starts with the reaction of isobutanol with one equivalent of propylene oxide to form the intermediate, 1-isobutoxypropan-2-ol (B1618967). This intermediate alcohol then acts as the nucleophile, attacking a second molecule of propylene oxide.

The fundamental mechanism is a base-catalyzed nucleophilic attack. The hydroxyl group of the alcohol is deprotonated by a base, forming a more potent nucleophile, the alkoxide ion. This alkoxide then attacks one of the electrophilic carbon atoms of the propylene oxide's epoxide ring, causing the ring to open and forming a new ether linkage. Subsequent protonation yields the final dipropylene glycol ether product. This reaction is a type of alkoxylation.

Catalytic Systems in Synthesis (e.g., Heterogeneous Solid Base Catalysts)

The choice of catalyst is critical for directing the reaction's efficiency and selectivity.

Heterogeneous Catalysts: There is growing interest in heterogeneous catalysts to simplify processing. These solid-phase catalysts are easily separated from the liquid product mixture by filtration, are often reusable, and can lead to higher product purity by minimizing side reactions. researchgate.net Examples of heterogeneous catalysts used in related propylene oxide reactions include:

Solid Base Catalysts: Materials such as supported alkali metal salts (e.g., KNO₃ on silica) have been shown to be effective for reactions involving propylene oxide, promoting desired conversions with good selectivity. acs.org

Ion-Exchange Resins: Basic anion-exchange resins can also serve as heterogeneous catalysts for the hydration of propylene oxide, demonstrating their utility in promoting ring-opening reactions while being easily removable from the product stream. researchgate.net The use of such catalysts can suppress the formation of byproducts compared to their homogeneous counterparts. researchgate.net

Reaction Conditions and Optimization Strategies

Optimizing reaction parameters is essential for maximizing the yield of the desired dipropylene glycol ether and minimizing the formation of impurities. Key parameters include temperature, catalyst concentration, and the molar ratio of reactants.

Studies have shown that careful control of these variables is crucial. For instance, in a typical batch process using a potassium hydroxide (B78521) catalyst, increasing the temperature accelerates the reaction but can also promote unwanted side reactions if too high. Similarly, a higher catalyst concentration increases the conversion rate, but an excess may lead to more impurities. A slight excess of propylene oxide is often used to ensure the complete conversion of the starting alcohol.

Below is a table summarizing the typical reaction parameters and their effects on the synthesis.

ParameterTypical Range/ValueEffect on Reaction Outcome
Temperature 50–120 °CHigher temperatures increase the reaction rate but may reduce selectivity by promoting side reactions.
Catalyst (KOH) 0.1–1.0 wt%Higher loading improves the conversion rate but may increase the formation of impurities.
Molar Ratio (Propylene Oxide:Alcohol) 1:1 to 1.2:1A slight excess of propylene oxide helps drive the reaction to completion.
Reaction Time 2–6 hoursLonger times increase conversion but also risk the formation of higher-order glycol ethers.
Pressure Atmospheric to slight positiveMaintains propylene oxide in the liquid phase for better control.

Continuous flow reactors represent an optimization strategy, offering superior control over reaction parameters, which can reduce the formation of side products and improve the scalability of the synthesis.

Co-production Routes and Byproduct Formation

The synthesis of this compound is not perfectly selective, and several byproducts can be formed. The primary byproducts are typically other glycol ethers, glycols, and unreacted starting materials.

Higher Glycol Ethers: The product itself, a dipropylene glycol ether, possesses a hydroxyl group that can react with another molecule of propylene oxide. This leads to the formation of tripropylene (B76144) glycol isobutyl ether and even higher-order polyglycol ethers.

Propylene Glycol (PG) and Dipropylene Glycol (DPG): If water is present in the reaction mixture, it can compete with the alcohol as a nucleophile, reacting with propylene oxide to form propylene glycol (PG). researchgate.netacs.org PG can then react with another molecule of propylene oxide to produce dipropylene glycol (DPG), a structural isomer of the starting alcohol-propylene oxide adduct. researchgate.net These glycols are common impurities that must be removed during purification.

Isomer Formation and Control in Synthesis

The structure of propylene oxide inherently leads to the formation of isomers during the ring-opening reaction.

Stereochemical Aspects of Propylene Oxide Addition

Propylene oxide is an unsymmetrical epoxide. As a result, the nucleophilic attack by the alkoxide can occur at either of the two carbon atoms of the epoxide ring.

Attack at the less-substituted carbon: This results in the formation of a secondary alcohol. This is the major product under basic or neutral conditions. For the reaction of 1-isobutoxypropan-2-ol with propylene oxide, this leads to the desired This compound .

Attack at the more-substituted carbon: This results in the formation of a primary alcohol. This pathway is generally less favored under basic conditions but can occur, leading to the formation of the isomeric byproduct 2-(2-isobutoxy-1-methylethoxy)propan-1-ol .

The reaction is therefore highly regioselective. In base-catalyzed syntheses, the attack at the sterically less hindered primary carbon of the epoxide is strongly preferred, leading to a high yield of the secondary alcohol isomer. Studies on analogous systems, such as the synthesis of 1,2-propanediol monoethers, have shown that the regioselectivity for the isomer with a secondary hydroxyl group can be very high, often in the range of 87–91%. mdpi.com Control of the catalytic system and reaction conditions is key to maximizing the formation of the desired isomer.

Strategies for Isomer Ratio Modulation and Separation

The synthesis of propylene glycol ethers, including this compound, inherently produces a mixture of isomers. The distribution of these isomers is highly dependent on the catalytic pathway chosen for the reaction between an alcohol and propylene oxide.

The reaction mechanism is primarily governed by the type of catalyst used—acidic or basic. tandfonline.com Basic catalysts, such as alkali-metal hydroxides, facilitate the ring-opening of the propylene oxide epoxide at the least sterically hindered position. tandfonline.com This pathway selectively favors the formation of the α-isomer, which is a secondary alcohol. google.com In contrast, acidic catalysts are less selective and yield a mixture of both the α-isomer (secondary alcohol) and the β-isomer (primary alcohol). tandfonline.comgoogle.com The proportion of these isomers when using acidic catalysts can vary depending on the acid's strength. tandfonline.com Given that the β-isomer can exhibit higher toxicity, processes that maximize the α-isomer are generally preferred. tandfonline.comnih.gov

To enhance selectivity and overcome challenges associated with traditional homogeneous catalysts, significant research has focused on heterogeneous catalysts. These solid catalysts can be more easily separated from the reaction mixture and often provide better control over isomer distribution.

Key Research Findings on Catalytic Systems:

Heterogeneous Basic Catalysts: Solid bases like magnesium oxide (MgO) have been shown to be effective in synthesizing propylene glycol methyl ether, favoring the formation of the desired isomer. researchgate.net Studies using as-prepared MCM-41, a type of mesoporous silica, as a heterogeneous catalyst for the reaction of methanol (B129727) with propylene oxide also reported the predominant production of the secondary alcohol, 1-methoxy-2-propanol (B31579), with high yield and selectivity. tandfonline.comresearchgate.net

Bifunctional Catalysts: For direct synthesis from propylene, an aluminum-modified titanium silicalite-1 (Al-TS-1) catalyst has been developed. This bifunctional catalyst possesses active sites for both epoxidation and ring-opening, allowing for a one-pot preparation and influencing the isomer distribution through a synergistic effect between titanium and aluminum sites. rsc.org

Once the synthesis is complete, separation and purification are critical steps. The predominant industrial method for purifying the crude product is distillation, which separates the desired dipropylene glycol ether from unreacted starting materials, the catalyst, and by-products such as higher glycol ethers. For integrated processes, catalytic distillation presents an advanced option that combines the chemical reaction and product separation into a single unit, which can enhance selectivity and simplify catalyst regeneration. google.comsmolecule.com

Table 1: Comparison of Catalytic Strategies for Propylene Glycol Ether Synthesis

Catalyst TypeTypical ExamplesPrimary Isomer ProductKey AdvantagesReferences
Homogeneous BasicSodium Hydroxide (NaOH), Potassium Hydroxide (KOH)α-isomer (Secondary Alcohol)High selectivity for the α-isomer. google.com, tandfonline.com,
Homogeneous AcidicSulfuric Acid (H₂SO₄)Mixture of α and β isomersEffective reaction catalysis. google.com, tandfonline.com
Heterogeneous BasicMCM-41, MgO, CaO, Basic ZeolitesPredominantly α-isomerEasy separation and reusability, reduced corrosion and waste. researchgate.net, tandfonline.com, researchgate.net
Ionic LiquidsAcetate-based ionic liquidsα-isomerHigh catalytic efficiency, environmentally benign. researchgate.net

Green Chemistry Principles in Production

The production of industrial chemicals like this compound is increasingly guided by the principles of green chemistry. These principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govsigmaaldrich.com Key tenets include waste prevention, maximizing atom economy, using catalysis, designing for energy efficiency, and reducing derivatives. nih.govlubrizol.com

Cleaner Production Techniques and Waste Minimization

Cleaner production integrates environmental considerations into all stages of a product's lifecycle to prevent pollution at the source. In the synthesis of this compound, several strategies align with these goals.

Catalysis over Stoichiometric Reagents: The use of catalytic reagents is superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. nih.gov The shift from soluble homogeneous catalysts, which can be difficult to separate from the product, to solid heterogeneous catalysts is a significant step in cleaner production. tandfonline.com Catalysts like MCM-41 have demonstrated not only high efficiency but also simple recovery and reusability, which directly supports waste prevention. tandfonline.comresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com Direct synthesis routes, such as the one-pot synthesis of propylene glycol methyl ether from propylene and hydrogen peroxide, improve atom economy by reducing intermediate steps. rsc.org

Waste Prevention: The most crucial principle of green chemistry is preventing waste generation rather than treating it afterward. nih.gov The selection of highly selective catalysts minimizes the formation of unwanted by-products and isomers, thereby reducing downstream separation efforts and waste streams. tandfonline.comgoogle.com For example, using basic catalysts to avoid the more toxic β-isomer is a direct application of designing safer chemical syntheses. tandfonline.comnih.gov

Byproduct Utilization and Recycling Methodologies

A core component of sustainable chemical manufacturing is the effective management of byproducts and the implementation of recycling loops.

Minimization and Management of Byproducts: In the synthesis of dipropylene glycol ethers, the primary byproducts are often higher molecular weight species, such as tripropylene glycol ethers, which form through the sequential addition of propylene oxide. smolecule.com The formation of these higher ethers can be controlled by adjusting the ratio of alcohol to propylene oxide during the reaction. smolecule.com While these higher ethers can sometimes be purified and sold as separate products, minimizing their formation is often the preferred strategy to maximize the yield of the target compound.

Catalyst Recycling: The ability to recycle catalysts is a cornerstone of green process chemistry. Heterogeneous catalysts are particularly advantageous in this regard, as they can be easily filtered from the reaction mixture and reused in subsequent batches. tandfonline.comresearchgate.net For instance, MCM-41 has been shown to be reusable with only a slight decrease in yield after multiple runs. researchgate.net Ionic liquids, used as environmentally friendly catalysts, have also been demonstrated to have high catalytic efficiency and potential for recycling. researchgate.net

Valorization of Waste Streams: While specific examples for this compound are not extensively detailed, the broader chemical industry provides models for byproduct valorization. A prominent example is the conversion of glycerol (B35011), a major byproduct of biodiesel production, into valuable chemicals like propanols through hydrogenolysis. chemistryviews.org This approach transforms a low-value byproduct into a useful feedstock, embodying the principles of a circular economy and the use of renewable feedstocks. nih.govchemistryviews.org Such principles can be applied to find value in the waste streams generated during glycol ether production.

Table 2: Application of Green Chemistry Principles in Glycol Ether Production

Green Chemistry PrincipleApplication in Glycol Ether SynthesisBenefitReferences
Waste PreventionUsing highly selective catalysts to minimize byproduct formation.Reduces separation costs and waste streams. google.com, tandfonline.com, nih.gov
Atom EconomyDeveloping direct, one-pot synthesis routes.Maximizes the incorporation of raw materials into the final product. rsc.org, sigmaaldrich.com
CatalysisEmploying reusable heterogeneous catalysts (e.g., MCM-41, zeolites) or ionic liquids instead of stoichiometric reagents.Minimizes waste, allows for catalyst recycling, and reduces corrosion. researchgate.net, tandfonline.com, researchgate.net, nih.gov
Design for Energy EfficiencyUsing catalytic distillation to combine reaction and separation; using highly active catalysts that operate at lower temperatures.Reduces overall energy consumption and operational costs. google.com, researchgate.net, smolecule.com, nih.gov
Reduce DerivativesAvoiding protection/deprotection steps by using selective catalysts.Simplifies the process, reduces reagent use, and prevents waste. sigmaaldrich.com

Chemical Reactivity and Mechanistic Investigations of Dipropylene Glycol N Butyl Ether

Fundamental Reaction Pathways

The primary reaction pathways for 1-(2-Isobutoxy-1-methylethoxy)propan-2-ol involve its alcohol and ether moieties. These pathways include oxidation of the secondary alcohol, potential cleavage of the ether bonds under harsh conditions, and nucleophilic substitution at the alcohol's carbon center.

Oxidation Reactions and Product Characterization

The oxidation of this compound primarily targets the secondary alcohol group. Secondary alcohols are readily oxidized to ketones using common oxidizing agents. chemguide.co.uk

In a typical reaction, treating this compound with an oxidizing agent such as an acidified solution of potassium dichromate(VI) would convert the secondary alcohol functional group into a ketone. chemguide.co.uk The reaction involves the removal of the hydrogen atom from the hydroxyl group and a hydrogen atom from the adjacent carbon. chemguide.co.uk The resulting product is 1-(2-isobutoxy-1-methylethoxy)propan-2-one. Unlike primary alcohols, which can be further oxidized to carboxylic acids, the oxidation of secondary alcohols generally stops at the ketone stage because there are no further hydrogen atoms on the carbonyl carbon to be removed. chemguide.co.uk

Under more extreme conditions, such as photo-oxidation in the presence of radicals, cleavage of the ether bonds can occur. oup.comacs.org Studies on analogous glycol ethers show that oxidation can be initiated by hydrogen atom abstraction, leading to the fission of C-O or C-C bonds and the formation of various smaller molecules. oup.comresearchgate.net

ReactantOxidizing AgentMajor Organic Product
This compoundAcidified K₂Cr₂O₇ or Na₂Cr₂O₇1-(2-Isobutoxy-1-methylethoxy)propan-2-one

Reduction Reactions and Functional Group Transformations

The functional groups within this compound—a secondary alcohol and ether linkages—are generally resistant to chemical reduction. However, if the molecule is first oxidized to its ketone form, 1-(2-isobutoxy-1-methylethoxy)propan-2-one, this new carbonyl group can be readily reduced.

The transformation of the ketone back into a secondary alcohol is a common functional group transformation. This reduction can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is effective at reducing ketones and aldehydes but will not cleave the less reactive ether bonds. youtube.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the carbonyl group. A subsequent workup with a proton source (like water) neutralizes the resulting alkoxide to yield the secondary alcohol, regenerating the original this compound. youtube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also accomplish this transformation. youtube.com

Nucleophilic Substitution Reactivity

Nucleophilic substitution reactions involving this compound can occur at either the secondary alcohol or the ether linkages, typically under acidic conditions.

At the Alcohol Group: The hydroxyl (-OH) group is a poor leaving group. For a nucleophilic substitution to occur, the alcohol must be protonated by a strong acid. youtube.comncert.nic.in This protonation converts the leaving group from hydroxide (B78521) (OH⁻) to water (H₂O), which is a much better leaving group. youtube.com Once protonated, the carbon atom bonded to the oxygen becomes susceptible to nucleophilic attack. Depending on the structure and reaction conditions, this can proceed via an Sₙ1 or Sₙ2 mechanism. Given that it is a secondary alcohol, both pathways are possible.

Ether Cleavage: The ether bonds in the molecule are generally unreactive but can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI. youtube.com The reaction is initiated by the protonation of the ether oxygen, which makes the adjacent carbon atoms electrophilic. A nucleophile (e.g., Br⁻ or I⁻) then attacks one of the carbons, displacing an alcohol as the leaving group. youtube.com This can happen at either of the two ether linkages, potentially leading to a mixture of products.

Solvent-Solute Interactions and Dissolution Mechanisms

This compound is widely used as an industrial solvent due to its favorable interaction with a broad range of substances. glycol-ethers.eueuropa.eu Its molecular structure is amphiphilic, containing both polar and non-polar regions, which dictates its solvency characteristics.

Molecular Interactions in Multi-Component Systems

The solvency of this compound stems from its ability to engage in various types of intermolecular forces.

Hydrogen Bonding: The terminal hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, allowing it to interact strongly with polar and protic solutes like water, alcohols, and amines.

Dipole-Dipole Interactions: The ether linkages (C-O-C) create permanent dipoles within the molecule, enabling it to solvate other polar molecules.

London Dispersion Forces: The isobutyl and propylene (B89431) groups provide a significant non-polar character, allowing it to dissolve non-polar substances like oils and resins through van der Waals forces.

This combination of interaction capabilities allows it to be miscible with both water and many organic solvents, making it an effective solvent for complex mixtures such as paints, inks, and cleaners. glycol-ethers.eusmolecule.comwikipedia.org

PropertyValueReference
Molecular FormulaC₁₀H₂₂O₃ nist.gov
Molar Mass190.28 g/mol nist.gov
Boiling Point190 °C (at 760 mmHg, for the related Dipropylene glycol methyl ether) wikipedia.org
Density0.951 g/cm³ (for the related Dipropylene glycol methyl ether) wikipedia.org
Solubility in WaterMiscible (for the related Dipropylene glycol methyl ether) wikipedia.org

Role as a Solvo-Surfactant and Hydrotrope

The amphiphilic nature of this compound allows it to function as a "coupling solvent," a role that combines the characteristics of a solvent and a surfactant (a solvo-surfactant). glycol-ethers.eu In this capacity, it helps to create stable, homogeneous solutions from otherwise immiscible components, such as oil and water in paint formulations. glycol-ethers.eu

As a hydrotrope, it increases the solubility of sparingly soluble organic compounds in aqueous solutions. This is not achieved by forming micelles in the classical surfactant sense, but rather by interacting with the solute to disrupt its crystal lattice and with water to create a more favorable solvent environment. This property is particularly valuable in the formulation of industrial and household cleaners, where it enhances the ability of the cleaning solution to solubilize and remove greasy, non-polar soils. glycol-ethers.eu Its ability to reduce surface tension also contributes to its effectiveness in cleaning applications. glycol-ethers.eu

Reaction Kinetics and Thermodynamic Considerations in Solution Chemistry

Specific kinetic and thermodynamic data for reactions involving this compound are not documented in the available scientific literature. To understand the reactivity of this compound, one would typically investigate reactions such as esterification or oxidation. For example, studies on the esterification of other glycol ethers like 1-methoxy-2-propanol (B31579) with acetic acid have been conducted to determine reaction equilibrium constants, activity coefficients, and activation energies. mdpi.com Such studies often employ kinetic models like the Langmuir–Hinshelwood–Hougen–Watson (LHHW) model to describe the reaction mechanism. mdpi.com

Thermodynamic properties such as Gibbs free energy of activation (ΔG), enthalpy of activation (ΔH), and entropy of activation (ΔS) are crucial for understanding the spontaneity and molecular arrangement of a reaction. Theoretical studies using computational methods like Density Functional Theory (DFT) have been used to investigate the reaction mechanisms and thermodynamic parameters for the dissociation of other propylene glycol ethers. researchgate.net However, no such specific studies have been published for this compound.

Due to the absence of specific research findings for this compound, no data tables can be generated.

Theoretical and Computational Studies of 1 2 Isobutoxy 1 Methylethoxy Propan 2 Ol

Quantum Chemical Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the properties of a molecule from first principles. researchgate.net These methods are instrumental in understanding the intrinsic characteristics of 1-(2-Isobutoxy-1-methylethoxy)propan-2-ol at the atomic level.

Molecular Structure Elucidation and Conformation Analysis

The flexible nature of this compound, with its multiple single bonds, allows it to exist in numerous spatial arrangements or conformations. Theoretical conformational analysis is crucial for identifying the most stable (lowest energy) structures, which in turn govern the macroscopic properties of the substance.

For molecules like glycol ethers, the interplay of intramolecular forces, such as hydrogen bonding and steric hindrance, dictates the preferred geometry. youtube.comnih.gov In this compound, an intramolecular hydrogen bond can potentially form between the hydroxyl group and one of the ether oxygen atoms. Computational studies on similar molecules, like ethylene (B1197577) glycol, have shown that gauche conformations are often stabilized by such intramolecular hydrogen bonds. researchgate.netresearchgate.net

A systematic conformational search would be performed by rotating the dihedral angles of the molecule's backbone. The energy of each resulting conformer would be calculated to identify the global and local minima on the potential energy surface.

Illustrative Data: Predicted Relative Energies of Conformers This table illustrates hypothetical energy differences for possible conformers of this compound, as would be determined by DFT calculations. A negative value indicates greater stability relative to the reference conformer.

Conformer IDDescriptionRelative Energy (kJ/mol)Key Dihedral Angle(s) (°)
Conf-1Extended Chain0.00~180 (anti)
Conf-2Intramolecular H-Bond (O-H···O-ether)-5.20~60 (gauche)
Conf-3Sterically Hindered+8.50Varies
Conf-4Folded Structure-2.10Varies

Note: Data is for illustrative purposes only.

Electronic Properties and Reactivity Predictions

The electronic structure of a molecule is key to understanding its reactivity. youtube.com DFT calculations are used to determine several global reactivity descriptors. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity. researchgate.net

Other calculated descriptors include:

Ionization Potential: The energy required to remove an electron (related to HOMO energy).

Electron Affinity: The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters help predict how this compound might behave in chemical reactions, for instance, as a solvent or a reactant. researchgate.net The locations of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively. For an alcohol-ether like this, the HOMO is often localized around the oxygen atoms, while the LUMO may be distributed along the carbon backbone. researchgate.net

Illustrative Data: Calculated Electronic Properties This table shows typical values for electronic properties of a propylene (B89431) glycol ether derivative as would be calculated using DFT.

PropertySymbolIllustrative Value
HOMO EnergyEHOMO-6.5 eV
LUMO EnergyELUMO+1.2 eV
HOMO-LUMO GapΔE7.7 eV
Ionization PotentialI6.5 eV
Electron AffinityA-1.2 eV
Chemical Hardnessη3.85 eV
Electrophilicity Indexω0.76 eV

Note: Data is for illustrative purposes only.

Continuum Solvation Models (e.g., COSMO-RS, PCM)

Continuum solvation models treat the solvent as a continuous medium with specific properties (like dielectric constant) rather than as individual molecules. These models are computationally efficient for predicting the thermodynamic properties of a substance in a liquid phase.

Prediction of Solvent Behavior and Intermolecular Forces

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful tool that combines quantum chemical calculations with statistical thermodynamics to predict thermodynamic properties of liquids and mixtures. uni-regensburg.denih.gov For this compound, COSMO-RS can predict its behavior as a solvent and its interactions with other molecules.

The model calculates a "sigma profile" (σ-profile) for the molecule, which is a histogram of the screening charge density on the molecular surface. This profile effectively fingerprints the molecule's polarity. By comparing the σ-profiles of different molecules, COSMO-RS can predict properties like activity coefficients, which are crucial for understanding intermolecular forces and miscibility. acs.org The presence of both a hydroxyl group (strong hydrogen bond donor and acceptor) and ether groups (hydrogen bond acceptor) in this compound would result in a complex σ-profile, indicating its ability to engage in various types of intermolecular interactions. nih.govkhanacademy.orgpurdue.edu

Modeling Phase Equilibria in Mixed Solvents

COSMO-RS and similar models are widely used to predict phase equilibria, such as Vapor-Liquid Equilibrium (VLE) and Liquid-Liquid Equilibrium (LLE), for mixtures. acs.orgdtu.dk This is critical for industrial applications like distillation and extraction. nii.ac.jp

By calculating the chemical potential of this compound in a mixture, these models can predict its partial pressure above the liquid (for VLE) or its partitioning between two immiscible liquid phases (for LLE). acs.orgyoutube.com For example, one could model the VLE of a mixture of this compound and water to understand how their separation by distillation might behave. researchgate.net The accuracy of these predictions depends on the quality of the underlying quantum chemical calculations and the parameterization of the model. acs.org

Molecular Dynamics Simulations of Solvent Systems

Molecular Dynamics (MD) simulations provide a time-resolved view of a system at the atomic level. researchgate.net Unlike continuum models, MD explicitly simulates individual molecules and their interactions over time, offering detailed insights into the structure and dynamics of the liquid phase.

For a solvent system containing this compound, MD simulations can reveal the intricate network of intermolecular hydrogen bonds. researchgate.net Studies on similar ether alcohols have used MD to quantify the balance between intermolecular hydrogen bonding (e.g., between hydroxyl groups of different molecules) and intramolecular hydrogen bonding. researchgate.net

Key properties that can be extracted from MD simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding an atom at a certain distance from another atom. For example, the O-H···O RDF can provide direct evidence and average distances for hydrogen bonds. chemrxiv.orgchemrxiv.org

Hydrogen Bond Dynamics: MD simulations can track the formation and breaking of hydrogen bonds, providing information on their average lifetime. chemrxiv.org

Transport Properties: Properties like self-diffusion coefficients and viscosity can be calculated, which are important for understanding mass transfer in the liquid. researchgate.net

These simulations would help elucidate how the combination of the isobutoxy group, the ether linkages, and the hydroxyl group in this compound influences its liquid structure and properties. researchgate.net

Dynamics of Solvent-Solute Aggregates

The dynamics of solvent-solute aggregates are critical in determining the macroscopic properties of a solution, such as viscosity, solubility, and reaction rates. For an amphiphilic molecule like this compound, which contains both a hydrophilic hydroxyl group and a larger hydrophobic isobutyl ether group, its interactions with solvents are complex.

Molecular dynamics (MD) simulations are a key technique used to study these interactions at an atomic level. mdpi.com Such simulations on related glycol ethers in aqueous solutions have revealed detailed information about the structure and dynamics of the hydration shell around the molecule. rsc.orgchemrxiv.org For this compound in a polar solvent like water, it is expected that water molecules would form a structured cage-like arrangement around the hydrophobic isobutoxy and methyl groups, while engaging in specific hydrogen bonding with the ether and hydroxyl oxygens.

The aggregation behavior of the solute itself is also a significant area of study. In non-polar solvents, the hydrophilic hydroxyl groups of this compound molecules would tend to associate with each other, potentially forming reversed micelle-like aggregates. Conversely, in aqueous environments, the hydrophobic parts of the molecule would likely drive aggregation to minimize contact with water. The balance of these interactions dictates the compound's effectiveness as a solvent and coupling agent.

Computational studies on similar long-chain alcohols have shown that the breakdown and formation of hydrogen-bonded networks are key to understanding fluid-liquid structural transitions under different conditions. nih.gov The dynamics of these aggregates, including their size, shape, and lifetime, can be quantified through simulations, providing a molecular-level explanation for the compound's solvent properties.

Table 1: Expected Coordination Numbers for this compound in Aqueous Solution (Hypothetical)

Interacting Atoms (Solute-Solvent)Expected Average Coordination Number
Hydroxyl Oxygen - Water Hydrogen2-3
Ether Oxygen - Water Hydrogen1-2
Hydroxyl Hydrogen - Water Oxygen1

This table is a hypothetical representation based on data from analogous glycol ethers and alcohols. The coordination number represents the average number of water molecules in the first solvation shell.

Simulation of Hydrogen Bonding Networks

Hydrogen bonds play a paramount role in defining the structure and properties of protic solvents like this compound. This molecule can act as both a hydrogen bond donor (via its hydroxyl group) and a hydrogen bond acceptor (via its hydroxyl and two ether oxygens). Molecular dynamics simulations are particularly well-suited to characterizing the intricate network of hydrogen bonds that form in the pure liquid and in its mixtures. acs.org

Simulations of simpler glycol ethers, such as ethylene glycol, have shown that both intramolecular and intermolecular hydrogen bonds are present. researchgate.net For this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group and one of the ether oxygens, leading to a more compact molecular conformation. The competition between intramolecular and intermolecular hydrogen bonding is a key factor influencing the liquid's structure and dynamics.

In the pure liquid, an extensive network of intermolecular hydrogen bonds would exist, creating transient chains and clusters of molecules. The strength and lifetime of these hydrogen bonds can be calculated from simulation trajectories. Studies on similar molecules have shown that the average number of hydrogen bonds per molecule is a critical parameter. acs.org For instance, in pure ethylene glycol, each molecule participates in approximately 3.9 hydrogen bonds on average. acs.org A similar, though likely slightly lower, number would be expected for this compound due to the steric hindrance from the bulky isobutyl group.

When mixed with water, the hydrogen bonding network becomes even more complex, with solute-solute, solute-solvent, and solvent-solvent hydrogen bonds all coexisting. The relative populations of these different types of hydrogen bonds are a function of the concentration. Simulations can provide detailed statistics on these populations, offering insights into how this compound modifies the structure of water and vice versa.

Table 2: Simulated Hydrogen Bond Properties for a Generic Propylene Glycol Ether in Aqueous Solution

Hydrogen Bond TypeAverage Lifetime (picoseconds)Relative Population at 50% mole fraction
Solute-Solute1.5 - 3.025%
Solute-Water1.0 - 2.545%
Water-Water0.8 - 1.530%

This table presents typical data ranges obtained from molecular dynamics simulations of analogous glycol ethers in water. The values are illustrative and would vary for the specific compound .

Advanced Analytical Methodologies for Dipropylene Glycol N Butyl Ether

Spectroscopic Techniques in Structural Analysis

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 1-(2-Isobutoxy-1-methylethoxy)propan-2-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related compound, dipropyl ether, the protons on the carbons adjacent to the ether oxygen typically appear in the range of 3.4-4.5 ppm. libretexts.org For propylene (B89431) glycol, the proton on the carbon bearing the hydroxyl group (C-OH) shows a chemical shift around 3.92 ppm. chemicalbook.com

The ¹³C NMR spectrum of ethers shows signals for carbons adjacent to the ether oxygen in the 50-80 ppm region. oregonstate.edulibretexts.org For instance, in 2-methylpropan-2-ol, the carbon attached to the hydroxyl group has a chemical shift of approximately 69.1 ppm. docbrown.info In 2-methylpropan-1-ol, the chemical shifts are influenced by the distance from the electronegative oxygen atom. docbrown.info

To distinguish between enantiomers using NMR, chiral shift reagents can be employed. ntu.edu.sg These are chiral compounds that reversibly interact with the analyte, forming diastereomeric complexes. This interaction induces different chemical shifts for the corresponding nuclei in the two enantiomers, allowing for their differentiation and quantification. ntu.edu.sg

Table 3: Typical NMR Chemical Shift Ranges for Functional Groups in Propylene Glycol Ethers

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
-CH-OH ~3.3-4.5 oregonstate.edulibretexts.org ~50-80 oregonstate.edulibretexts.org
-CH₂-O- ~3.4-4.5 libretexts.org ~50-80 libretexts.org

| -CH₃ | ~0.9-1.2 | ~10-30 |

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.

The most characteristic absorption band for ethers in an IR spectrum is the strong C-O-C stretching vibration, which typically appears in the region of 1000-1300 cm⁻¹. rockymountainlabs.comfiveable.me Specifically for dialkyl ethers, this peak is often found between 1100-1150 cm⁻¹. fiveable.mespectroscopyonline.com The presence of a hydroxyl (-OH) group is indicated by a broad absorption band in the 3200-3700 cm⁻¹ region. oregonstate.edu The absence of a strong absorption band in the 1650-1800 cm⁻¹ range confirms the absence of a carbonyl (C=O) group. oregonstate.edu The interaction between propylene glycol and other molecules can cause shifts in the ether peak positions. mdpi.com

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of 1-butoxy-2-propanol (B1222761) shows characteristic peaks that can be used for its identification. chemicalbook.com Similarly, the Raman spectrum of 1-methoxy-2-propanol (B31579) has been documented. chemicalbook.com The analysis of the Raman spectra of various alcohols, including 1,2-propanediol and isobutyl alcohol, provides a basis for identifying the structural components of this compound. researchgate.netresearchgate.net

Table 4: Key Vibrational Frequencies for this compound

Functional Group IR Absorption Range (cm⁻¹) Raman Shift Range (cm⁻¹)
O-H Stretch 3200-3700 (broad) oregonstate.edu ~3200-3700
C-H Stretch 2800-3000 fiveable.me ~2800-3000
C-O-C Stretch 1000-1300 (strong) rockymountainlabs.comspectroscopyonline.com ~1000-1300

| C-O Stretch (Alcohol) | ~1000-1200 | ~1000-1200 |

Advanced Data Processing and Chemometric Approaches

In the analysis of complex chemical mixtures, such as those containing various isomers of dipropylene glycol ethers, traditional chromatographic and spectroscopic data can often be dense and challenging to interpret directly. The presence of co-eluting isomers and matrix effects can obscure the identification and quantification of individual components like this compound. To address these challenges, advanced data processing and chemometric approaches are employed. These statistical methods can uncover underlying patterns and relationships within large datasets, facilitating a more robust analysis.

Principal Component Analysis (PCA) in Complex Mixture Analysis

Principal Component Analysis (PCA) is a powerful multivariate statistical technique used to reduce the dimensionality of complex datasets while retaining the most significant variance. In the context of analyzing mixtures containing this compound and its isomers, PCA can be applied to data obtained from techniques like Gas Chromatography-Mass Spectrometry (GC-MS). The primary goal of PCA is to transform a large set of correlated variables into a smaller, more manageable set of uncorrelated variables known as principal components (PCs).

The first principal component (PC1) accounts for the largest possible variance in the dataset, and each subsequent component accounts for the largest possible variance in the remaining data, with the condition that it is orthogonal to (uncorrelated with) the preceding components. By plotting the data in the new coordinate system defined by the first few principal components, it is often possible to visualize groupings, trends, and outliers that are not apparent in the original data.

For instance, in the quality control of industrial solvents, multiple batches of a product containing a mixture of dipropylene glycol ethers, including this compound, can be analyzed. The resulting chromatographic data, which may consist of numerous peaks with varying intensities, can be subjected to PCA.

Hypothetical Research Finding:

A hypothetical study on the analysis of different batches of a commercial solvent mixture containing dipropylene glycol n-butyl ether (DPnB) isomers, including this compound, could yield a dataset where each sample is characterized by the peak areas of several key chromatographic signals. Applying PCA to this dataset would allow for the differentiation of batches based on their isomeric composition.

A scores plot of the first two principal components (PC1 vs. PC2) might reveal distinct clusters. Batches that meet the quality specifications would likely cluster together in a specific region of the plot, while off-specification batches, perhaps with a higher concentration of a particular isomer or an impurity, would appear as outliers. The corresponding loadings plot would indicate which original variables (chromatographic peaks) are most influential in differentiating the samples along each principal component.

Interactive Data Table 1: Hypothetical PCA Loadings for Solvent Batch Analysis

This table illustrates how different isomeric peaks could contribute to the principal components, helping to identify the sources of variation between solvent batches.

Chromatographic Peak (Variable)Loading on PC1Loading on PC2
Isomer 1 (e.g., this compound)0.850.15
Isomer 20.780.23
Isomer 3-0.320.91
Impurity A0.12-0.05
Starting Material Residue-0.55-0.45

Correlation Analysis for Component Identification

Correlation analysis is a statistical method used to evaluate the strength and direction of the linear relationship between two variables. In the analysis of complex mixtures, it can be a valuable tool for identifying related components and confirming the presence of specific compounds. When analyzing data from techniques like GC-MS, correlation analysis can be performed on the signal intensities of different mass fragments across a series of samples or at different points within a single chromatographic peak.

For a given compound, the relative intensities of its characteristic mass fragments should remain constant. By calculating the correlation coefficients between the elution profiles of different m/z values, it is possible to determine if they originate from the same chemical entity. A high correlation coefficient (close to +1) suggests that the fragments belong to the same co-eluting compound.

This is particularly useful in distinguishing isomers of dipropylene glycol ethers, which often have similar retention times but may exhibit subtle differences in their mass spectra. gcms.cz For example, while the major fragments might be the same, the ratios of their abundances can differ.

Hypothetical Research Finding:

In a research scenario aimed at identifying the components of a complex glycol ether mixture, GC-MS analysis would be performed. To confirm the presence of this compound, which may co-elute with other isomers, a correlation analysis of its expected characteristic ion fragments can be conducted.

Let's assume the characteristic ions for this compound are m/z 45, 57, and 89. By extracting the ion chromatograms for these specific m/z values and calculating the pairwise correlation coefficients of their signal intensities across the peak, a high degree of correlation would provide strong evidence for the presence of the target compound.

Interactive Data Table 2: Hypothetical Correlation Matrix of Mass Fragment Intensities for Component Identification

This table shows the correlation coefficients between the signal intensities of different mass-to-charge ratios (m/z) across a chromatographic peak. High correlation values (in bold) suggest the ions originate from the same compound.

m/z455789101
45 1.000.98 0.95 0.21
57 0.98 1.000.97 0.19
89 0.95 0.97 1.000.25
101 0.210.190.251.00

In this hypothetical table, the high correlation between m/z 45, 57, and 89 suggests they are fragments of the same parent molecule, likely this compound. The low correlation with m/z 101 indicates that this ion likely arises from a different, co-eluting compound.

Applications of Dipropylene Glycol N Butyl Ether in Advanced Chemical Processes and Materials Science

Role in Industrial Coatings and Resins

Dipropylene glycol n-butyl ether plays a crucial role as a high-performance solvent and coalescing agent in the formulation of industrial coatings and resins. atamankimya.com Its slow evaporation rate and strong solvency for a wide range of resin types, including acrylics, styrene-acrylics, and polyvinyl acetates, contribute to the formation of high-quality, durable films. lyondellbasell.comspecialchem.com

Coalescence Mechanisms in Film Formation

In waterborne latex coatings, the process of film formation is a critical step that dictates the ultimate performance and durability of the coating. researchgate.net After the initial evaporation of water brings the polymer latex particles into close contact, a coalescing agent is necessary to facilitate the fusion of these particles into a continuous, uniform film. researchgate.netpaint.org Dipropylene glycol n-butyl ether is recognized as a highly efficient coalescent for these systems. atamankimya.com

The mechanism of coalescence involves several key steps. As water evaporates, the dispersed polymer particles become concentrated and packed together. paint.org DPnB, being a slow-evaporating solvent, remains in the system and softens the polymer particles, reducing their glass transition temperature (Tg). researchgate.net This softening allows the particles to deform and fuse, eliminating the boundaries between them and forming a cohesive film. researchgate.net The effectiveness of DPnB as a coalescent is attributed to several factors, including its high polymer plasticizing efficiency and a large molecular size that enhances polymer mobility. atamankimya.comspecialchem.com Its strong partitioning to the polymer phase ensures that it is concentrated where it is most needed to facilitate particle fusion. atamankimya.comspecialchem.com

The slow evaporation rate of DPnB is particularly beneficial, as it allows sufficient time for the polymer chains to interdiffuse across particle boundaries, leading to a well-integrated and robust film structure. atamankimya.comatamankimya.com This controlled evaporation helps to minimize defects such as cracking and ensures the development of optimal film properties. paint.org

Viscosity Modification and Rheological Control

The rheology, or flow behavior, of a coating is a critical parameter that influences its application properties, such as brushability, spraying characteristics, and sag (B610663) resistance, as well as its storage stability. l-i.co.ukspecialchem.com Dipropylene glycol n-butyl ether contributes to the rheological control of coating formulations primarily through its function as a solvent.

In solvent-borne systems, DPnB can be used to adjust the viscosity of the formulation to the desired level for a specific application method. google.com Its ability to dissolve various resins helps to create a homogenous system with consistent flow properties. lyondellbasell.com In waterborne coatings, the addition of a cosolvent like DPnB can influence the viscosity during the drying process. paint.org Because a significant portion of DPnB partitions into the latex particles, it can cause them to swell, which in turn increases the effective volume fraction of the dispersed phase and can lead to an increase in viscosity. paint.org This effect needs to be carefully managed by the formulator to achieve the desired rheological profile throughout the application and drying stages. paint.org The study of how additives like DPnB affect the viscosity at different shear rates is essential for optimizing coating performance. specialchem.compcimag.com

Interactions with Polymer Systems and Resin Performance Enhancement

The interaction between dipropylene glycol n-butyl ether and polymer systems is fundamental to its role in enhancing resin performance. atamankimya.com As a solvent, DPnB demonstrates good solvency for a wide variety of coating resins, which is essential for creating stable and effective formulations. lyondellbasell.comspecialchem.com This compatibility allows for the creation of homogenous coatings where the resin is fully dissolved and can perform its binding function effectively. atamankimya.com

The performance-enhancing effects of DPnB are particularly evident in latex coatings. Its ability to act as a plasticizer for the polymer particles not only aids in coalescence but also improves the flexibility and durability of the final film. atamankimya.comatamankimya.com By reducing the brittleness of the polymer, DPnB can enhance the coating's resistance to cracking and peeling. paint.org

Furthermore, the molecular structure of DPnB, which includes both ether and alcohol functionalities, allows it to interact with a range of polymer types through various intermolecular forces. sigmaaldrich.cn In some systems, such as those involving poly(acrylic acid), glycol ethers can adsorb onto the polymer chains and influence the aggregation behavior of the surfactant and polymer in the aqueous phase. nih.gov This interaction can affect the stability of the dispersion and the final properties of the coating. The choice of solvent and its interaction with the polymer and other components is a key consideration for formulators looking to optimize coating performance. pcimag.com

Functionality in Cleaning and Degreasing Formulations

Dipropylene glycol n-butyl ether is a highly effective solvent in a variety of cleaning and degreasing applications due to its unique chemical properties. lyondellbasell.com Its slow evaporation rate makes it particularly suitable for use in formulations such as wax strippers and floor cleaners, where longer contact time is beneficial.

Mechanisms of Soil and Grease Removal

The effectiveness of dipropylene glycol n-butyl ether in removing soil and grease stems from its dual hydrophilic (water-loving) and hydrophobic (oil-loving) nature. atamankimya.comsigmaaldrich.cn This molecular structure allows it to act as a solvent for a wide range of substances. alliancechemical.com The hydrophobic butyl group has a strong affinity for oils, greases, and other non-polar soils, allowing it to penetrate and dissolve these substances. atamankimya.comsigmaaldrich.cn

When used in cleaning formulations, DPnB works by surrounding the soil and grease particles, lifting them from the surface being cleaned. a-zchem.com Its ability to lower the surface tension of the cleaning solution enhances the wetting of the surface and the penetration of the cleaning agent into the soil. atamankimya.com This allows for the effective removal of stubborn soils like soap scum and greasy residues. atamankimya.coma-zchem.com The dissolved grease and soil can then be easily wiped or rinsed away. alliancechemical.com

Coupling Agent Properties in Multi-Phase Systems

Many cleaning formulations are multi-phase systems, containing both water-based and oil-based components that would not normally mix. alliancechemical.com Dipropylene glycol n-butyl ether functions as an excellent coupling agent in these systems, enabling the creation of stable, homogenous solutions. lyondellbasell.com A coupling agent acts as a bridge between the water and oil phases, preventing them from separating. sigmaaldrich.cn

The mechanism behind this is again related to the dual nature of the DPnB molecule. sigmaaldrich.cn The hydrophilic ether and alcohol groups are soluble in water, while the hydrophobic butyl group is soluble in oils and organic solvents. atamankimya.comsigmaaldrich.cn This allows DPnB to be miscible with both polar and non-polar substances, effectively bringing them into a single, stable phase. atamankimya.comsigmaaldrich.cn This property is crucial for the formulation of effective hard surface cleaners, degreasers, and paint removers, where a combination of different cleaning actions is often required. haz-map.com The ability of DPnB to increase the water solubility of other components, sometimes with the aid of low molecular weight alcohols, further enhances its utility as a coupling agent. lyondellbasell.com

Utility in Chemical Synthesis and Extraction Processes

Dipropylene Glycol n-Butyl Ether (DPnB), chemically known as 1-(2-Isobutoxy-1-methylethoxy)propan-2-ol, is a versatile organic solvent with significant applications in various chemical processes. atamankimya.comnist.gov Its unique combination of properties, including being a slow-evaporating, hydrophobic glycol ether with both lipophilic and hydrophilic characteristics, makes it a valuable medium for chemical reactions, extractions, and separations. atamankimya.comspecialchem.com

Solvent Selection in Organic Reactions

The selection of an appropriate solvent is a critical factor in organic synthesis, influencing reaction rates, yields, and selectivity. numberanalytics.com Key parameters for solvent choice include the ability to dissolve reactants, inertness to reaction conditions, appropriate boiling point, and polarity. numberanalytics.comstackexchange.comnumberanalytics.com DPnB's properties make it a suitable choice in many formulations. It is a colorless liquid with a mild ether-like odor, low volatility, and is miscible with many organic solvents. atamankimya.comsmolecule.com888chem.com

DPnB demonstrates excellent solvency for a wide range of materials, including various resins such as acrylic, styrene-acrylic, and polyvinyl acetate, making it an effective coalescing agent and film-forming additive in water-based paints and coatings. specialchem.comcosoonchem.comlyondellbasell.com Its balanced hydrophobic and hydrophilic nature allows it to dissolve both polar and non-polar substances, a valuable trait in complex formulations. atamankimya.comsmolecule.com In reactions, a solvent should ideally be inert. DPnB's stable ether linkages and secondary alcohol group make it relatively unreactive under many conditions, preventing it from interfering with the primary reaction pathways.

Table 1: Key Properties of DPnB for Solvent Selection

PropertyValue/DescriptionImplication in Organic Reactions
Boiling Point ~230 °CAllows for reactions to be conducted at elevated temperatures without significant solvent loss.
Polarity Mid-range balance of hydrophobic and hydrophilic characteristicsEffective in dissolving a diverse range of polar and non-polar reactants and reagents. atamankimya.comsmolecule.com
Reactivity Generally low, stable ether linkagesSuitable for a variety of reaction types without interfering with the desired chemical transformation.
Evaporation Rate SlowProvides better control over coating film formation and is suitable for processes requiring long solvent exposure. atamankimya.com

Extraction and Purification of Diverse Chemical Species

The efficacy of DPnB as a solvent extends to its use in extraction and purification processes. It serves as an effective extraction solvent for separating and purifying various chemical compounds. atamankimya.comsmolecule.com Its ability to act as a coupling agent for greases and oils makes it particularly useful in industrial cleaning formulations and as a remover for paints and animal fats. cosoonchem.comlyondellbasell.com

Research has shown that DPnB can be used to extract and purify biomolecules, such as proteins and enzymes, due to its capacity to dissolve both polar and nonpolar compounds. smolecule.com This dual solvency allows for the selective partitioning of target molecules from complex mixtures. In patent literature, its utility is noted in methods for producing purified propylene (B89431) glycol ethers, where it is separated from byproducts through distillation, highlighting its role in purification schemes. google.comgoogle.com

Table 2: Applications of DPnB in Extraction and Purification

Application AreaTarget SpeciesMechanism of Action
Industrial Cleaning Oils, GreasesActs as a coupling agent and solvent to lift contaminants from surfaces. atamankimya.comcosoonchem.com
Biomolecule Purification Proteins, Enzymes, DNASolubilizes complex biomolecules, facilitating their separation from cellular debris or other impurities. smolecule.com
Chemical Synthesis Paint Removal, Animal Fat RemovalDissolves and extracts resinous materials and lipids from various substrates. cosoonchem.com

Gas Absorption and Separation Technologies

Gas absorption is a unit operation where components of a gas mixture are selectively dissolved into a liquid solvent. slideshare.netgustawater.com The choice of solvent is paramount and depends on factors like gas solubility, volatility, cost, and viscosity. slideshare.net While direct applications of DPnB in large-scale acid gas removal from natural gas are not extensively documented in readily available literature, its physical and chemical properties suggest its potential as a solvent in specialized gas absorption and separation technologies.

The process relies on the mass transfer of a solute from the gas phase to the liquid phase. gustawater.comyoutube.com A suitable solvent should have a high affinity for the target gas and low volatility to prevent solvent loss. DPnB's high boiling point and low vapor pressure mean it is not highly volatile. 888chem.comlookchem.com Its solvency characteristics could be leveraged to capture specific gaseous components, particularly organic vapors, from industrial gas streams. The general principles of gas absorption involve counter-current flow in packed or plate columns to maximize contact between the gas and liquid phases. slideshare.netslideshare.net

Sustainable Industrial Practices Employing DPnB

In recent years, the chemical industry has shifted towards more sustainable practices, emphasizing the use of "green chemistry" to reduce environmental impact. strategicrevenueinsights.comgrandviewresearch.com Dipropylene Glycol n-Butyl Ether is recognized for its favorable environmental profile, positioning it as a sustainable alternative to more hazardous solvents. strategicrevenueinsights.com

Key sustainability features of DPnB include:

Biodegradability: DPnB is readily biodegradable, meaning it can be broken down by natural processes, which reduces its persistence in the environment. dow.comalliedmarketresearch.com

Low Bioaccumulation Potential: The substance is unlikely to bioaccumulate in environmental food chains.

Reduced Toxicity: Compared to many alternative solvents, DPnB exhibits lower toxicity to aquatic organisms. alliedmarketresearch.com

Low VOC Emissions: It is a slow-evaporating solvent and is considered to have low volatile organic compound (VOC) emissions. This has led to its exemption by major regulatory bodies and makes it a preferred ingredient in formulations for eco-friendly coatings, cleaners, and agricultural chemicals to meet stringent environmental regulations. strategicrevenueinsights.comgrandviewresearch.comalliedmarketresearch.com

Environmental Fate and Degradation Studies of Dipropylene Glycol N Butyl Ether

Biodegradation Pathways and Mechanisms

DPnB is recognized for its favorable environmental profile, largely due to its capacity for biodegradation. dow.comalliedmarketresearch.com It is considered readily biodegradable and is not expected to persist in aquatic or terrestrial environments. alliedmarketresearch.comnih.gov

Aerobic and Anaerobic Degradation Processes

DPnB undergoes degradation under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. nih.gov Studies have shown that propylene (B89431) glycol substances are rapidly and ultimately biodegraded by a diverse range of microorganisms. nih.gov The substance meets the criteria for being "readily biodegradable" based on OECD testing methods, which indicates a low potential for persistence. dow.comnih.gov

Aerobic Degradation: In the presence of oxygen, microorganisms effectively break down DPnB. This process is generally considered the primary pathway for its removal in most environmental compartments. nih.govuwf.eduslideshare.net

Anaerobic Degradation: While aerobic degradation is typically faster, DPnB is also susceptible to breakdown by microorganisms in oxygen-depleted environments like buried sediments and some groundwater scenarios. nih.govnih.govslideshare.net The anaerobic process involves distinct stages, including hydrolysis and acidogenesis, eventually leading to the breakdown of the compound. slideshare.net

Identification of Degradation Products

The biodegradation of glycol ethers like DPnB is expected to proceed through the oxidation of the terminal hydroxyl group. researchgate.net This initial step would likely be followed by the cleavage of the ether linkage. This process can generate smaller, more readily metabolizable intermediates. researchgate.net For DPnB, this process would involve subsequent oxidations that could produce 2-butoxypropionic acid. researchgate.net Further enzymatic action by ether scission enzymes could then cleave the ether bond, generating intermediates such as propylene glycol and butyraldehyde, which can be funneled into common metabolic pathways. researchgate.net

Environmental Partitioning and Transport Behavior

The physical and chemical properties of DPnB dictate how it moves and distributes within the environment. Its high water solubility and low vapor pressure are key factors controlling its fate. atamankimya.comoecd.org

Volatilization Characteristics and Atmospheric Fate

DPnB has a low vapor pressure and a relatively slow evaporation rate, meaning it does not readily volatilize from water or soil into the atmosphere. atamankimya.comdow.comnih.gov Its Henry's Law constant is low, which further suggests that volatilization from natural waters should be an extremely slow process. taylorfrancis.com

Once in the atmosphere, propylene glycol substances are subject to rapid reaction with photochemically-generated hydroxyl radicals, leading to short atmospheric lifetimes, estimated to be between 7 and 11 hours. nih.gov This rapid degradation, combined with efficient removal from the air through wet deposition (rain or snow), results in a very low potential for long-range atmospheric transport. nih.gov

Table 1: Physicochemical Properties of Dipropylene Glycol n-Butyl Ether

Property Value Source
Molecular Weight 190.3 g/mol monumentchemical.com
Boiling Point 222-232 °C sigmaaldrich.comchemicalbook.com
Vapor Pressure 0.04 mmHg nih.gov
Water Solubility 5 g/100mL at 20°C nih.gov

This table is interactive. Users can sort columns by clicking on the headers.

Distribution in Aquatic and Terrestrial Compartments

When released into the environment, the properties of DPnB favor its distribution into water and soil. nih.govtaylorfrancis.com

Aquatic Systems: Due to its miscibility in water, DPnB will primarily reside in the water column. oecd.orgtaylorfrancis.com Its low octanol-water partition coefficient (log Kow) indicates a low tendency to bioaccumulate in the fatty tissues of aquatic organisms. nih.govresearchgate.net Measured bioconcentration factors (BCF) for the parent compound, dipropylene glycol, are low (0.3-4.6 in fish), supporting the expectation that DPnB is unlikely to concentrate in the food chain. oecd.org

Terrestrial Systems: In soil, DPnB is expected to remain mobile. nih.govnih.gov The combination of high water solubility and a low affinity for soil particles means it is likely to associate with soil water and related groundwater compartments. nih.gov

Adsorption to Soil and Sediment

The tendency of a chemical to attach to soil or sediment particles is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). chemsafetypro.comecetoc.org A low Koc value suggests a chemical will not adsorb strongly and will be mobile in soil. nih.govchemsafetypro.com For dipropylene glycol, the estimated Koc is very low, indicating it will not significantly partition from the water column to the organic matter in sediments and suspended solids. taylorfrancis.comnih.gov This high mobility in soil suggests a potential for leaching into groundwater, although this is mitigated by its ready biodegradability. nih.govnih.govchemsafetypro.com The adsorption process is influenced by the organic matter present on the sediment surface. nih.govnih.gov

Modeling of Environmental Fate and Exposure (Excluding Human/Animal Exposure Assessment)

Environmental fate and exposure models are computational tools used to predict the distribution, transport, and ultimate fate of chemicals released into the environment. researchgate.netresearchgate.net For the class of propylene glycol ethers, including 1-(2-Isobutoxy-1-methylethoxy)propan-2-ol, multimedia fugacity-based models are often employed to understand their environmental behavior. nih.gov These models simulate the partitioning of a chemical across different environmental compartments such as air, water, soil, and sediment.

Key physicochemical properties of P-series glycol ethers dictate their behavior in these models. They are generally characterized by high water solubility, low octanol-water partition coefficients (Kow), and low to moderate volatility. nih.gov This profile indicates that, regardless of the initial point of release, these substances are expected to predominantly partition to the water and soil compartments. oecd.orgepa.gov

A study by the California Air Resources Board utilized the CalTOX multimedia fate and transport model to assess the environmental fate of various Low Vapor Pressure–Volatile Organic Compounds (LVP-VOCs) found in consumer products, which included the structurally similar DPnB. ca.gov Such modeling helps in estimating the fraction of the substance that remains in the gas phase and is available for atmospheric reactions. ca.gov For glycol ethers, fugacity-based modeling indicates a high degree of mobility in soil and a likelihood of partitioning to water compartments, including surface and groundwater. oecd.org

Table 1: General Physicochemical and Partitioning Properties of P-Series Glycol Ethers

Property General Value/Characteristic for P-Series Glycol Ethers Implication for Environmental Fate Modeling
Water Solubility High / Miscible nih.govnih.gov Tends to partition into the aqueous phase (water, groundwater).
Vapor Pressure Low to Moderate nih.gov Lower tendency to volatilize into the atmosphere compared to traditional solvents.
Octanol-Water Partition Coefficient (log Kow) Low nih.govoecd.org Low potential for bioaccumulation in aquatic food chains.
Henry's Law Constant Low Volatilization from water surfaces is not an important fate process. oecd.org
Soil Adsorption Coefficient (Koc) Low High mobility in soil; low adsorption to soil and sediment particles. epa.gov

Predictive Models for Environmental Persistence

Predictive models and experimental data for the propylene glycol ether category indicate a low potential for environmental persistence. Persistence is evaluated by assessing a substance's resistance to degradation through biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis) processes.

Atmospheric Persistence: In the atmosphere, vapor-phase glycol ethers are degraded by reacting with photochemically produced hydroxyl radicals. nih.gov This is a primary degradation pathway. The atmospheric half-life for various PGEs is predicted to be short, generally ranging from 5.5 to 34.4 hours, indicating they are not persistent in air. nih.govoecd.org

Aquatic and Soil Persistence: Propylene glycol ethers are not expected to undergo hydrolysis under typical environmental pH and temperature conditions because they lack functional groups susceptible to this process. nih.gov The most significant degradation pathway in water and soil is biodegradation. Studies on numerous P-series glycol ethers show that they are readily biodegradable under aerobic conditions. oecd.orgepa.gov The OECD has concluded that these substances are not persistent in the environment. oecd.org

Table 2: Predicted Environmental Persistence of P-Series Glycol Ethers

Environmental Compartment Primary Degradation Process Predicted Persistence/Half-Life
Air Reaction with Hydroxyl Radicals Low / Half-life of hours (e.g., 5.5 - 34.4 hours) nih.govoecd.org
Water Aerobic Biodegradation Low / Readily Biodegradable oecd.orgepa.gov
Soil Aerobic Biodegradation Low / Readily Biodegradable oecd.org
Sediment Biodegradation Low / Not expected to persist oecd.org

Role in Low Volatile Organic Compound (VOC) Formulations and Emissions Reduction

This compound belongs to the family of higher molecular weight dipropylene glycol ethers, which are valued for their use in formulating products with reduced volatile organic compound (VOC) emissions. nih.govwikipedia.org VOCs are chemical compounds that evaporate under normal conditions and can contribute to the formation of ground-level ozone, a primary component of smog. eastman.com

The utility of dipropylene glycol ethers in low-VOC formulations stems from their low vapor pressure and high boiling point, which means they evaporate slowly. wikipedia.org This characteristic allows them to be classified as LVP-VOCs or receive VOC-exempt status under certain regulations, such as those by the U.S. Environmental Protection Agency (EPA) and the California Air Resources Board (CARB). eastman.com For example, the closely related DPnB is recognized as a LVP-VOC. eastman.com

By replacing more volatile traditional solvents (e.g., acetone, toluene) with less volatile alternatives like dipropylene glycol ethers, manufacturers can significantly lower the VOC content of their products while maintaining performance. eastman.comnih.gov These solvents act as effective coalescing agents in water-based paints and coatings, helping to form a stable and durable film. nih.govoecd.org They are also used as coupling agents and solvents in industrial and household cleaners, inks, and adhesives, contributing to both product efficacy and a more favorable environmental profile. nih.govkowachemical.comnih.gov The shift towards these less volatile solvents is a key strategy for industries to comply with increasingly stringent air quality regulations. eastman.com

Table 3: Characteristics of Dipropylene Glycol Ethers in Low-VOC Formulations

Property Characteristic Contribution to Emissions Reduction
Volatility Low Reduces the rate of evaporation into the atmosphere. eastman.com
Vapor Pressure Low Allows for classification as a Low Vapor Pressure-VOC (LVP-VOC). eastman.com
Boiling Point High (e.g., DPnB: 222-232 °C) chemicalbook.com Ensures the compound remains in liquid form during application and use, minimizing emissions.
Functionality Effective coalescent and coupling agent nih.govoecd.org Enables the replacement of high-VOC solvents in a wide range of products like paints and cleaners without compromising performance. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Derivatizations for Enhanced Performance

Future research is anticipated to focus on the chemical modification of the 1-(2-Isobutoxy-1-methylethoxy)propan-2-ol molecule to create novel derivatives with enhanced properties. The presence of a secondary hydroxyl group and ether linkages provides reactive sites for a variety of chemical transformations.

Potential derivatization strategies could include:

Esterification: Reaction of the hydroxyl group with various carboxylic acids or their derivatives could yield a range of esters. These new compounds could possess tailored solvency, viscosity, and volatility, making them suitable for specialized applications in coatings, inks, and plasticizers. For instance, esterification with acrylic acid could introduce a polymerizable functional group.

Etherification: Further reaction of the hydroxyl group to form new ether linkages could lead to the synthesis of higher molecular weight glycol ethers. This could be a route to producing molecules with very low volatility for high-temperature applications or for use as synthetic lubricants.

Urethane (B1682113) Formation: The reaction of the hydroxyl group with isocyanates would produce urethane derivatives. These could be investigated as reactive diluents or as building blocks for polyurethane coatings and elastomers, potentially improving flexibility and adhesion.

A patent for producing dipropylene glycol butyl ether and tripropylene (B76144) glycol butyl ether highlights a method that involves the ring-opening addition reaction of propanediol (B1597323) butyl ether with epoxypropane. google.com This indicates that extending the polyether chain is a viable strategy for creating higher-order derivatives.

Integration into Advanced Material Systems

The unique combination of properties of this compound, such as its slow evaporation rate and excellent solvency, makes it a candidate for integration into advanced material systems. atamankimya.com Research in this area is expected to explore its role beyond that of a simple solvent.

Future applications in advanced materials may include:

High-Performance Coatings: Its efficiency as a coalescent in water-borne latex systems is well-established. atamankimya.com Future research could focus on its use in developing low-VOC (Volatile Organic Compound) or even zero-VOC coatings with superior film formation and durability. Its ability to lower surface tension effectively is also a key property for these applications. atamankimya.com

Functional Fluids: Due to its chemical stability and solvency, it could be explored as a component in specialized hydraulic fluids, metalworking fluids, or heat transfer fluids, where its performance at different temperatures and compatibility with other components would be critical.

Reactive Intermediate in Polymer Synthesis: The hydroxyl group allows it to act as an initiator or a chain transfer agent in certain polymerization reactions. This could be exploited to synthesize new polymers with built-in flexibility and specific solubility characteristics.

The compound is already used as a chemical intermediate for creating epoxides and acid ester derivatives, indicating its potential as a building block for more complex material systems. haz-map.com

Refined Computational Models for Predictive Chemistry

Computational chemistry and predictive models are becoming increasingly important for understanding and predicting the properties and behavior of chemical compounds, which can accelerate product development and risk assessment.

Future research in this area for this compound will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Models: While QSAR models have been used to assess the toxicity of other glycol ethers, more specific models for dipropylene glycol ethers are needed. nih.gov Future models could be developed to more accurately predict properties such as skin penetration, biodegradability, and specific toxicological endpoints for this compound and its isomers.

Molecular Dynamics Simulations: These simulations could provide insights into the interactions of this compound with polymer resins at the molecular level. This would aid in the design of more effective coating formulations by understanding how it influences polymer chain mobility and film formation.

Fugacity-Based Environmental Fate Models: While initial modeling suggests that related compounds like dipropylene glycol methyl ether are likely to partition to water, more refined models are needed for the isobutoxy derivative to better predict its environmental distribution and persistence. oecd.org

A study on the dermal penetration of dipropylene glycol used the SKINPERM model, which slightly over-predicted the penetration rate, highlighting the need for more refined and validated models for this class of compounds. nih.gov

Exploration of New Sustainable Applications

The shift towards a bio-based economy is driving research into renewable and sustainable chemical production methods.

Key areas of future research for sustainable applications of this compound include:

Bio-based Synthesis Routes: A significant area of development is the production of dipropylene glycol and its derivatives from renewable feedstocks, avoiding the use of petroleum-based propylene (B89431) oxide. google.com Patents have been filed for methods to produce bioderived dipropylene and tripropylene glycols, which could be extended to the synthesis of their ether derivatives. google.com This would involve the conversion of bio-based polyols, such as glycerol (B35011) (a byproduct of biodiesel production), into propylene glycol, which can then be used to synthesize the target compound. google.comnih.gov

Development of "Green" Cleaning Formulations: Its effectiveness in removing greasy soils and its favorable environmental profile make it a good candidate for next-generation industrial and household cleaners. atamankimya.comdow.com Research could focus on formulating highly effective, biodegradable cleaning products with a minimal environmental footprint.

Recyclable and Repairable Materials: The use of bio-based feedstocks, such as castor oil, to create repairable and recyclable polyurethane coatings is an active area of research. cas.org The properties of this compound could be leveraged in such systems as a reactive diluent or solvent that is also derived from renewable sources.

The development of greener solvent alternatives is a major trend, with a focus on materials derived from renewable resources like corncobs and bagasse. sigmaaldrich.com Integrating this compound into this trend through bio-based production will be crucial for its long-term sustainable use.

Q & A

Basic: What are the recommended safety protocols for handling 1-(2-Isobutoxy-1-methylethoxy)propan-2-ol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE):
    • Use EN 374-certified gloves and safety goggles to prevent skin/eye contact .
    • Wear respiratory protection (e.g., N95 masks) in poorly ventilated areas .
  • Ventilation: Ensure fume hoods or local exhaust systems are operational during synthesis or handling .
  • Spill Management: Collect spills using non-reactive absorbents (e.g., silica gel) and dispose via authorized waste services to prevent environmental contamination .
  • First Aid: For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .

Basic: What synthetic routes are documented for this compound?

Methodological Answer:
While direct synthesis protocols are scarce in the literature, analogous glycol ether syntheses suggest:

  • Etherification: React isobutanol derivatives with epoxide intermediates under acidic/basic catalysis .
  • Purification: Use fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
  • Validation: Confirm purity via GC-MS or HPLC (C18 columns, acetonitrile/water mobile phase) .

Basic: Which physicochemical properties are critical for experimental design?

Methodological Answer:
Key properties include:

  • Solubility: Determine via shake-flask method in water, ethanol, and DMSO to optimize solvent selection .
  • LogP: Estimate using reversed-phase HPLC to assess hydrophobicity for pharmacokinetic studies .
  • Thermal Stability: Perform differential scanning calorimetry (DSC) to identify decomposition temperatures .
    Note: Published data gaps (e.g., melting point, vapor pressure) necessitate experimental validation .

Advanced: How can discrepancies in reported stability data be resolved?

Methodological Answer:

  • Accelerated Stability Studies: Expose the compound to stressors (40°C/75% RH for 6 weeks) and monitor degradation via LC-MS .
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
  • Contradiction Analysis: Compare results with structurally similar glycol ethers (e.g., 1-ethoxy-2-propanol) to identify outliers .

Advanced: What advanced analytical techniques are optimal for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC for ether linkage confirmation .
    • 2D NOESY: Resolve stereochemical ambiguities in the isobutoxy-methylethoxy chain .
  • High-Resolution MS: Confirm molecular formula via ESI-TOF (positive ion mode, m/z range 50–500) .
  • FTIR: Identify functional groups (e.g., hydroxyl at ~3400 cm⁻¹, ether C-O at ~1100 cm⁻¹) .

Advanced: How does the compound interact with biological systems?

Methodological Answer:

  • In Vitro Toxicity Screening:
    • Use MTT assays on HepG2 cells to assess cytotoxicity (IC₅₀ determination) .
    • Evaluate membrane permeability via Caco-2 monolayer models for absorption potential .
  • Metabolic Profiling: Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF .

Advanced: What environmental precautions are warranted for disposal?

Methodological Answer:

  • Biodegradation Testing: Conduct OECD 301F assays to assess aerobic degradation rates .
  • Ecotoxicology: Test acute toxicity on Daphnia magna (48h EC₅₀) and algae (72h growth inhibition) .
  • Regulatory Compliance: Follow ECHA guidelines (REACH Annex XVII) for restricted substance disposal .

Data Limitations & Recommendations:

  • Physical property data (e.g., boiling point, viscosity) are absent in current literature; prioritize experimental determination .
  • Cross-reference ECHA registration dossiers (CAS 29911-28-2) for regulatory updates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.